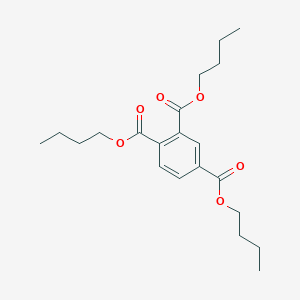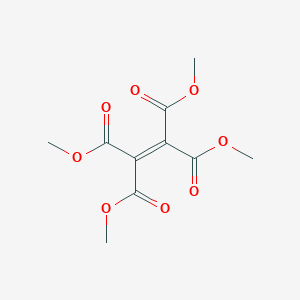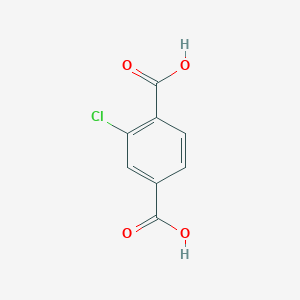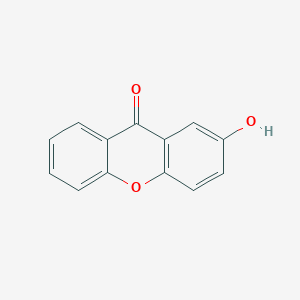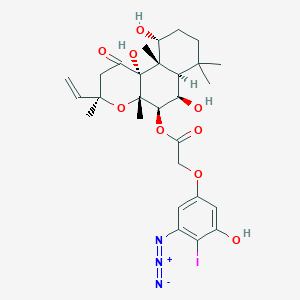
Fahia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fahia, also known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Fahia has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of Fahia is not fully understood. However, it has been proposed that Fahia acts by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. Fahia has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Fahia has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress. Fahia has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, Fahia has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fahia in lab experiments is its high purity and stability. It is also relatively easy to synthesize and modify. However, one limitation of using Fahia is its low solubility in water, which can make it difficult to use in certain experiments. In addition, Fahia can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Fahia. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel analogs of Fahia with improved efficacy and safety profiles is an area of interest. Finally, the use of Fahia in combination with other drugs or therapies is an area of potential research.
Synthesemethoden
Fahia is synthesized using a two-step process. The first step involves the reaction of furfural with nitromethane to form Fahianitro-5-(furan-Fahiayl) furan. The second step involves the reaction of Fahianitro-5-(furan-Fahiayl) furan with acryloyl chloride to form Fahia. The synthesis method of Fahia has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
Fahia has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Fahia has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Fahia has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
126869-27-0 |
|---|---|
Produktname |
Fahia |
Molekularformel |
C28H36IN3O9 |
Molekulargewicht |
685.5 g/mol |
IUPAC-Name |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 2-(3-azido-5-hydroxy-4-iodophenoxy)acetate |
InChI |
InChI=1S/C28H36IN3O9/c1-7-25(4)12-18(35)28(38)26(5)17(34)8-9-24(2,3)22(26)21(37)23(27(28,6)41-25)40-19(36)13-39-14-10-15(31-32-30)20(29)16(33)11-14/h7,10-11,17,21-23,33-34,37-38H,1,8-9,12-13H2,2-6H3/t17-,21-,22-,23-,25+,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
ZXQONDNYHOQFGD-LLMBDLJQSA-N |
Isomerische SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
Kanonische SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)COC4=CC(=C(C(=C4)O)I)N=[N+]=[N-])O)C)O)C |
Synonyme |
7-forskolinyl-2-(3-azido-5-hydroxy-4-iodophenoxy)acetate FAHIA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



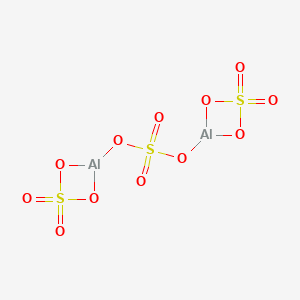
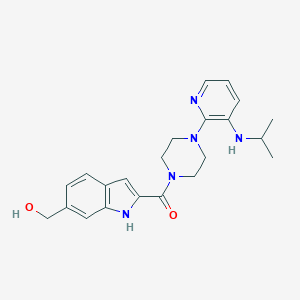
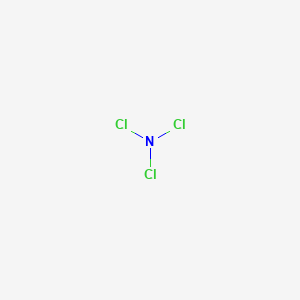
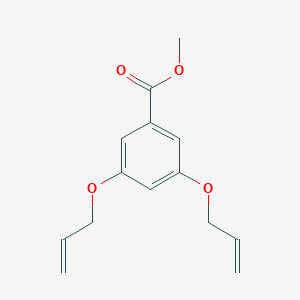
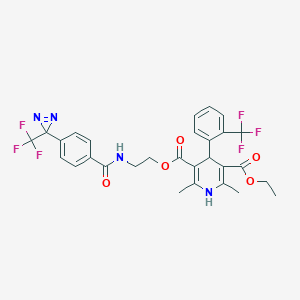
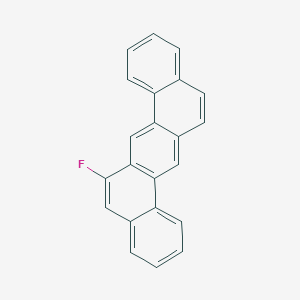
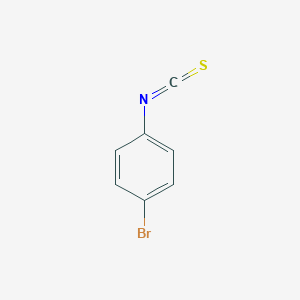
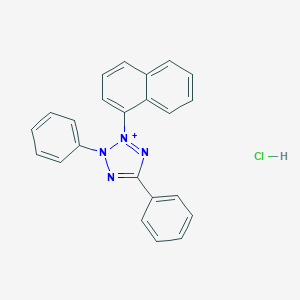
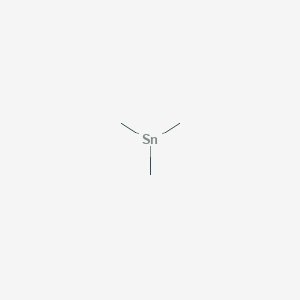
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
